2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including chloro, fluoro, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones or β-keto esters under acidic or basic conditions.
Introduction of the chloro and methyl groups: This step involves the chlorination and methylation of the aromatic rings using reagents such as thionyl chloride and methyl iodide.
Formation of the pyrimidine ring: This can be done through cyclization reactions involving appropriate precursors such as amidines or guanidines.
Introduction of the fluoro and trifluoromethyl groups: This step involves the use of fluorinating agents such as Selectfluor or trifluoromethylating agents like trifluoromethyl iodide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro, fluoro, or trifluoromethyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used as a catalyst in organic reactions.
3,5-bis(trifluoromethyl)benzonitrile: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H19ClF4N4 |
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Molecular Weight |
522.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H19ClF4N4/c1-16-3-7-19(8-4-16)25-24(29)26(20-9-5-17(2)6-10-20)37(36-25)27-34-22(15-23(35-27)28(31,32)33)18-11-13-21(30)14-12-18/h3-15H,1-2H3 |
InChI Key |
KHJNOBSKDLJRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C)Cl |
Origin of Product |
United States |
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